![molecular formula C25H20N2O3S B3745824 N-(4-{[3-(benzyloxy)benzoyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B3745824.png)
N-(4-{[3-(benzyloxy)benzoyl]amino}phenyl)-2-thiophenecarboxamide
Overview
Description
N-(4-{[3-(benzyloxy)benzoyl]amino}phenyl)-2-thiophenecarboxamide, commonly known as BPTC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPTC is a thiophene-based compound that has been synthesized through several methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Mechanism of Action
BPTC exerts its effects through the inhibition of several enzymes, including chymotrypsin, trypsin, and thrombin. BPTC binds to the active site of these enzymes, preventing the binding of substrates and inhibiting their activity. BPTC has also been shown to inhibit the aggregation of amyloid-beta peptides, which is thought to be a key factor in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
BPTC has been shown to have several biochemical and physiological effects, including the inhibition of enzymes and the inhibition of amyloid-beta peptide aggregation. BPTC has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
BPTC has several advantages for laboratory experiments, including its potency against several enzymes and its ability to inhibit amyloid-beta peptide aggregation. However, BPTC also has several limitations, including its low solubility in aqueous solutions and its potential toxicity.
Future Directions
There are several future directions for the study of BPTC, including the development of new drugs based on its structure and the investigation of its potential applications in the treatment of neurodegenerative diseases. Further research is also needed to explore the potential toxicity of BPTC and to develop new methods for its synthesis and purification.
Conclusion:
In conclusion, BPTC is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPTC has been synthesized through several methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. Future research on BPTC may lead to the development of new drugs and the exploration of its potential applications in the treatment of neurodegenerative diseases.
Scientific Research Applications
BPTC has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. BPTC has been shown to have potent activity against several enzymes, including chymotrypsin, trypsin, and thrombin, making it a potential candidate for the development of new drugs. BPTC has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the aggregation of amyloid-beta peptides.
properties
IUPAC Name |
N-[4-[(3-phenylmethoxybenzoyl)amino]phenyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3S/c28-24(19-8-4-9-22(16-19)30-17-18-6-2-1-3-7-18)26-20-11-13-21(14-12-20)27-25(29)23-10-5-15-31-23/h1-16H,17H2,(H,26,28)(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFLFJJVUWNAHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-({[3-(benzyloxy)phenyl]carbonyl}amino)phenyl]thiophene-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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